N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline
Brand Name: Vulcanchem
CAS No.: 1040682-28-7
VCID: VC3428363
InChI: InChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3
SMILES: CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline

CAS No.: 1040682-28-7

Cat. No.: VC3428363

Molecular Formula: C22H31NO

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline - 1040682-28-7

Specification

CAS No. 1040682-28-7
Molecular Formula C22H31NO
Molecular Weight 325.5 g/mol
IUPAC Name N-[2-(2-butan-2-ylphenoxy)propyl]-2-propan-2-ylaniline
Standard InChI InChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3
Standard InChI Key RNQMXCHCUOTDIA-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C
Canonical SMILES CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C

Introduction

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline is a complex organic compound with a unique molecular structure. It belongs to the class of anilines, which are widely used in organic synthesis and medicinal chemistry due to their diverse applications. The compound features a sec-butyl group attached to a phenoxy moiety, which is further connected to a propyl chain and an isopropyl group on the aniline ring.

Synthesis and Preparation

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline typically involves multi-step organic reactions. While specific industrial production methods are less documented, laboratory synthesis routes often involve the use of various reagents and controlled conditions to optimize yield and purity. Common reagents in similar syntheses include oxidizing and reducing agents, with conditions requiring precise temperature and pressure control.

Applications and Research Findings

This compound has potential applications in medicinal chemistry, particularly in areas such as proteomics research. It is used to study protein interactions and functions, which can lead to insights into therapeutic applications, including cancer research and drug development.

Table: Structural Similarities and Unique Aspects of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylanilineSec-butyl group attached to phenoxy moiety connected to propyl chain and isopropyl groupPotential in proteomics and medicinal chemistry
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyanilineSimilar structure but with isopropoxy instead of isopropyl groupDifferent biological activities due to substitution variations
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylamineVariations in functional groupsDifferences in reactivity and potential applications

Biological Activity and Potential Therapeutic Effects

The biological activity of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline involves interactions with molecular targets that can modulate protein activity or influence cellular pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Suppliers and Availability

The compound is available from several suppliers, including Matrix Scientific and Absin Bioscience Inc. . It is also listed on platforms like Pharmint for medicinal purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator